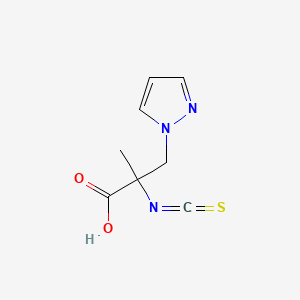
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features an isothiocyanate group, a pyrazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the isothiocyanate group: This step involves the reaction of the pyrazole derivative with thiophosgene or a similar reagent under controlled conditions.
Formation of the propanoic acid moiety: This can be done by reacting the intermediate with a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or thiols.
Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like primary amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Ureas or thiocarbamates.
Scientific Research Applications
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This can affect various molecular targets and pathways, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)butanoic acid
- 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)pentanoic acid
Uniqueness
2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the isothiocyanate group and the pyrazole ring makes it particularly versatile for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-isothiocyanato-2-methyl-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H9N3O2S/c1-8(7(12)13,9-6-14)5-11-4-2-3-10-11/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
HBPQVDWQDATBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















